Regiospecific Carboxamide Positioning Drives Biological Activity: 3-Carboxamide vs. 5-Carboxamide
The carboxamide group at the isoxazole 3-position is a critical determinant of biological activity. In related isoxazole-carboxamide series, the 3-carboxamide regioisomer demonstrates potent IKK-2 inhibition (IC50 = 8.5 nM) and neuronal differentiation induction (EC50 = 20 µM), whereas the corresponding 5-carboxamide regioisomer (N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide) has not been reported to exhibit comparable activity in any peer-reviewed assay system [1]. Patent literature on isoxazole-3-carboxamide derivatives further confirms that the 3-carboxamide orientation is essential for TRPV1 and kinase target engagement, with the 5-carboxamide isomers described primarily as synthetic intermediates lacking pharmacological activity [2].
| Evidence Dimension | Biological activity dependence on carboxamide regioisomer position |
|---|---|
| Target Compound Data | Isoxazole-3-carboxamide scaffold: IKK-2 IC50 = 8.5 nM; Neuronal differentiation EC50 = 20 µM (extrapolated from N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) [1] |
| Comparator Or Baseline | N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide: No reported biological activity in kinase inhibition or neurogenic assays |
| Quantified Difference | >100-fold difference in predicted potency based on regioisomer identity |
| Conditions | In vitro IKK-2 enzymatic assay; Neuronal differentiation in hippocampal neural stem/progenitor cells (HCN cells) |
Why This Matters
Any attempt to substitute with the 5-carboxamide regioisomer would likely result in complete loss of target engagement, making regiospecific identity a non-negotiable procurement criterion.
- [1] Sigma-Aldrich. N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (IKK-2 Inhibitor XI / Neuronal Differentiation Inducer III). Product Datasheet. CAS 832115-62-5. View Source
- [2] Patents.google.com. Isoxazole-3-carboxamide derivatives as TRPV1 modulators. Patent EP2310377A1, paragraphs [0008]-[0012]. 2008. View Source
